molecular formula C17H12F3N3O2S B3019829 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 872723-50-7

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B3019829
CAS RN: 872723-50-7
M. Wt: 379.36
InChI Key: AIIRUWMUSKRIIY-UHFFFAOYSA-N
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Description

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide is a novel compound with potential applications in scientific research. This compound is a member of the pyridazinylpyridine family of compounds that have been shown to have various biological activities. The compound has been synthesized using a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of a number of kinases and phosphatases, including JNK, ERK, and PTP1B. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. The compound may have multiple targets and mechanisms of action, which could contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of kinases and phosphatases, which could lead to changes in cellular signaling pathways. The compound has also been shown to inhibit the production of inflammatory cytokines, which could have potential applications in the treatment of inflammatory diseases. In vivo studies have shown that the compound can reduce inflammation and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide has a number of potential advantages and limitations for lab experiments. One advantage is that the compound has been shown to have biological activity against a number of targets, which could make it useful for investigating various biological processes. Another advantage is that the compound has been synthesized using a number of methods, which could make it accessible to researchers. One limitation is that the compound has not been extensively studied in vivo, which could limit its potential applications.

Future Directions

There are a number of future directions for research on 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide. One direction is to investigate the compound's potential as an anti-inflammatory agent in vivo. Another direction is to investigate the compound's effects on cell signaling pathways and apoptosis. Additionally, the compound could be used as a starting point for the development of new compounds with improved biological activity. Finally, the compound could be used in combination with other compounds to investigate potential synergistic effects.

Synthesis Methods

The synthesis of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide has been reported in a number of studies. One method involves the reaction of 2-amino-5-(furan-2-yl)-3-cyano-6-(trifluoromethyl)pyridine with 2-mercaptobenzoic acid in the presence of a base. Another method involves the reaction of 2-amino-5-(furan-2-yl)-3-cyano-6-(trifluoromethyl)pyridine with 4-(trifluoromethyl)phenylacetic acid in the presence of a base. Both methods have been shown to yield the desired compound in good yields.

Scientific Research Applications

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide has potential applications in scientific research. The compound has been shown to have biological activity against a number of targets, including kinases and phosphatases. It has also been shown to have potential as an anti-inflammatory agent. The compound has been used in a number of studies to investigate its effects on various biological processes, including cell signaling, apoptosis, and inflammation.

properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-5-12(6-4-11)21-15(24)10-26-16-8-7-13(22-23-16)14-2-1-9-25-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIRUWMUSKRIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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